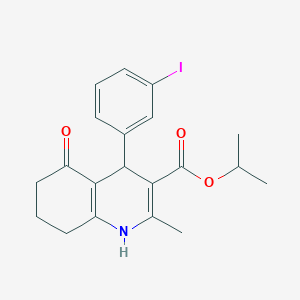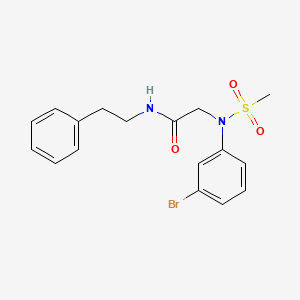
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, also known as BMS-986205, is a novel small molecule inhibitor that has been developed for the treatment of various autoimmune and inflammatory diseases.
Wirkmechanismus
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide is a potent and selective inhibitor of tyrosine kinase 2 (TYK2), which is a key signaling molecule in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway plays a crucial role in the regulation of immune responses. By inhibiting TYK2, N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide can modulate the activity of various immune cells, such as T cells, B cells, and natural killer cells, and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been shown to have significant biochemical and physiological effects in various preclinical models. It can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It can also reduce the infiltration of immune cells into inflamed tissues and prevent tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has several advantages for lab experiments. It has high potency and selectivity for TYK2, which allows for precise modulation of the JAK-STAT pathway. It also has good pharmacokinetic properties, such as high oral bioavailability and long half-life, which facilitate in vivo studies. However, N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has some limitations, such as potential off-target effects and toxicity issues, which need to be carefully evaluated in further studies.
Zukünftige Richtungen
There are several future directions for the development of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide. First, more preclinical studies are needed to evaluate its efficacy and safety in various autoimmune and inflammatory diseases. Second, clinical trials are needed to assess its therapeutic potential in human patients. Third, further optimization of the chemical structure of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide may lead to the development of more potent and selective TYK2 inhibitors. Fourth, combination therapy with other immunomodulatory agents may enhance the therapeutic effects of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide. Fifth, the role of TYK2 in other disease pathways, such as cancer and metabolic disorders, needs to be explored.
Synthesemethoden
The synthesis of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-bromobenzaldehyde with methylsulfonyl chloride to form the corresponding sulfonyl chloride. The second step involves the reaction of the sulfonyl chloride with N-phenethylglycine to form the desired amide.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. It has shown promising results in preclinical studies for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-24(22,23)20(16-9-5-8-15(18)12-16)13-17(21)19-11-10-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRXQOCBPFTGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5111324.png)
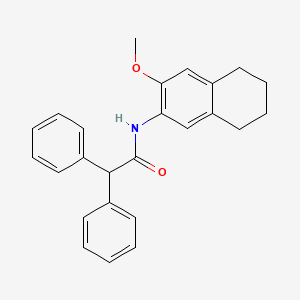

![1-phenyl-N-[2-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5111343.png)
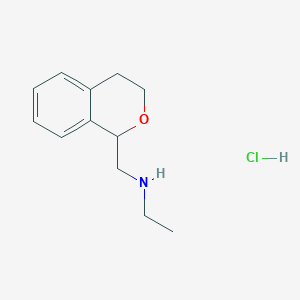
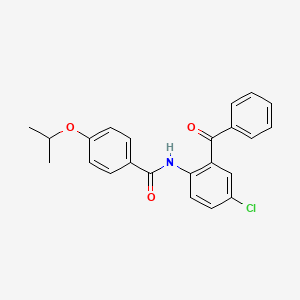
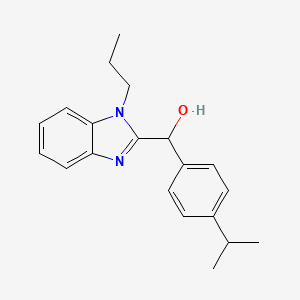
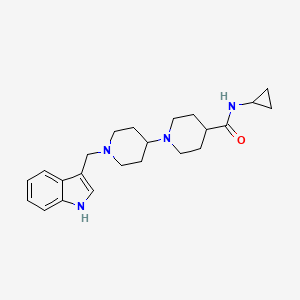
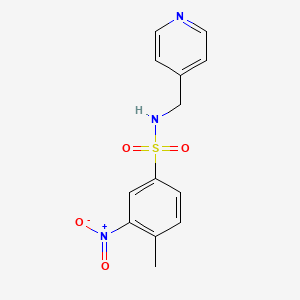
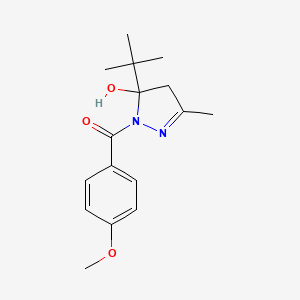
![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5111402.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111410.png)

